苯甲胺,N-丁基-3-氯-

描述

科学研究应用

超分子化学应用

苯-1,3,5-三甲酰胺 (BTA) 因其简单的结构和对其超分子自组装行为的详细了解而在广泛的科学学科中受到重视。这些化合物已在纳米技术、聚合物加工和生物医学应用中找到应用。BTA 自组装成一维纳米棒状结构,由三倍氢键稳定,其多价性质推动了生物医学领域的应用,表明苯衍生物在超分子化学中的用途广泛 (Cantekin, de Greef, & Palmans, 2012)。

环境影响和治理

对对羟基苯甲酸酯(包括苄基在内的各种烷基对羟基苯甲酸酯)的研究提供了对其在水生环境中的环境出现、归宿和行为的见解。这项研究对于了解化合物及其衍生物的环境影响至关重要,表明苯衍生物在环境科学和污染治理中的研究应用 (Haman, Dauchy, Rosin, & Munoz, 2015)。

化学分解研究

通过在冷等离子体反应器中添加氢气分解甲基叔丁基醚 (MTBE),证明了苯衍生物在污染控制和化学分解过程中的潜在应用。此类研究可为研究类似化合物的分解机理和环境解毒奠定基础 (Hsieh, Tsai, Chang, & Tsao, 2011)。

毒理学和安全性评估

对合成酚类抗氧化剂 (SPA),包括双酚衍生物的研究,阐明了它们在环境中出现、人体接触和毒性。这项研究应用对于评估化合物的安全性、毒理学特征和环境影响至关重要,可以扩展到评估苯甲胺衍生物在各个行业的潜在用途 (Liu & Mabury, 2020)。

安全和危害

作用机制

Target of Action

Structurally similar compounds such as butylamine are known to interact with targets like candidapepsin-2

Mode of Action

Based on the general behavior of amines, it can be inferred that the compound might interact with its targets through mechanisms involving the formation of a carbocation, in an s n 1 reaction with the protonated amine acting as a leaving group .

Biochemical Pathways

It is known that amines can participate in a variety of biochemical reactions, including those involving the formation of amides, imines, and other nitrogen-containing compounds .

属性

IUPAC Name |

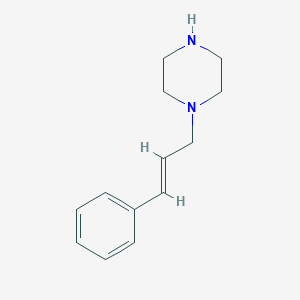

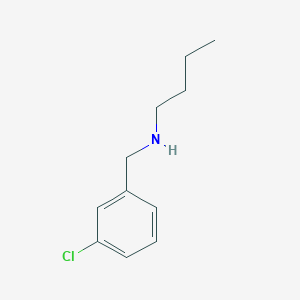

N-[(3-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAGRDXHAYEBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167256 | |

| Record name | Benzenemethanamine, N-butyl-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16183-35-0 | |

| Record name | N-Butyl-3-chlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16183-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)